![molecular formula C14H17FN2O B11861553 (3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B11861553.png)
(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone is a synthetic organic compound characterized by a spirocyclic structure. This compound features a fluorophenyl group attached to a diazaspiro nonane ring system, making it a unique and interesting molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzoyl chloride with 2,7-diazaspiro[3.5]nonane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorophenyl group allows for easy detection using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the diazaspiro nonane ring can provide structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chlorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone
- (3-Bromophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone
- (3-Methylphenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone
Uniqueness
(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it more suitable for various applications compared to its chloro, bromo, or methyl analogs.
Eigenschaften
Molekularformel |
C14H17FN2O |
|---|---|
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
2,7-diazaspiro[3.5]nonan-2-yl-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C14H17FN2O/c15-12-3-1-2-11(8-12)13(18)17-9-14(10-17)4-6-16-7-5-14/h1-3,8,16H,4-7,9-10H2 |
InChI-Schlüssel |
SIYJEWRFQILORH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CN(C2)C(=O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-7-[(propan-2-yl)oxy]quinazoline-2,4(1H,3H)-dione](/img/structure/B11861476.png)



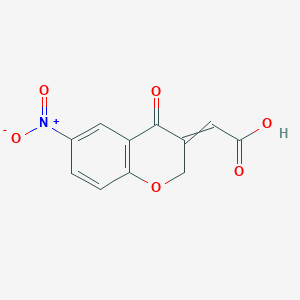
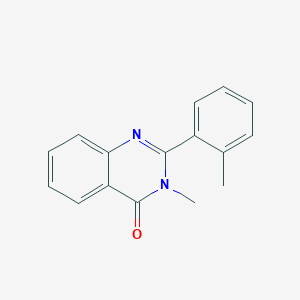
![Phenaleno[1,2,3-de]quinoline](/img/structure/B11861508.png)
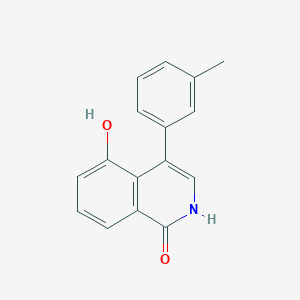


![Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11861519.png)
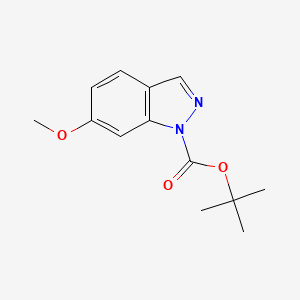
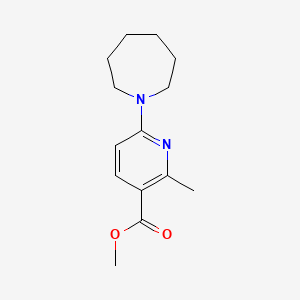
![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)
